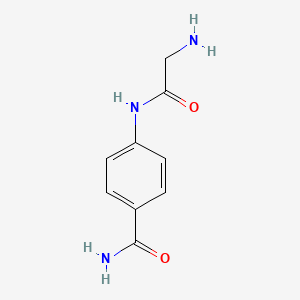![molecular formula C27H32Cl2N2O4 B2496865 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216470-05-1](/img/structure/B2496865.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related arylpiperazine derivatives involves multistep processes starting from basic chemical precursors to achieve the desired compound with specific bioactive properties. Although direct synthesis information for this exact compound is scarce, related processes involve key steps like Claisen Schmidt condensation, cyclization, and Mannich’s reaction, indicating complex synthetic pathways for these compounds (J. Kumar et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds through techniques like time-dependent density functional theory (TDDFT) calculations and X-ray crystallography reveals detailed conformational and electronic properties. For instance, the absolute configuration of similar compounds can be determined, providing insights into their bioactive conformations and potential interactions with biological targets (W. Xu et al., 2016).
Chemical Reactions and Properties
Arylpiperazine derivatives undergo various chemical reactions that modify their chemical properties and bioactivity. For example, O-demethylation, N-dealkylation, and hydroxylation are common metabolic pathways in vivo that can alter the pharmacological effects of these compounds. Such transformations are crucial for understanding the compound's stability, metabolism, and mechanism of action (T. Kawashima et al., 1991).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are vital for the formulation and delivery of pharmaceutical compounds. For example, the crystal structure of related compounds can be characterized by X-ray diffraction, indicating how molecular packing and solid-state form can influence solubility and bioavailability (K. Okamoto et al., 1993).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Several studies have focused on the synthesis of novel derivatives incorporating piperazine or similar heterocyclic structures due to their potential biological activities. For instance, novel derivatives involving furan, phenyl, dihydro-1,2-oxazole, and piperazine moieties were synthesized and evaluated for their antidepressant and antianxiety activities, showing significant effects in behavioral tests (J. Kumar et al., 2017). Another study synthesized triazole derivatives with antimicrobial activities, highlighting the versatility of incorporating piperazine structures into compounds targeting various biological functions (H. Bektaş et al., 2007).
Anticancer Activity and Molecular Docking
Research into the anti-bone cancer activity and molecular docking of heterocyclic compounds, including those with piperazine, has provided insights into potential therapeutic applications. A study on a heterocyclic compound involving benzyloxy, piperazinyl, and triazolone structures demonstrated in vitro anticancer activities against human bone cancer cell lines, alongside molecular docking to predict antiviral activity (G. Lv et al., 2019).
Structural Analysis and Drug Design
Structural analysis through techniques like X-ray crystallography and molecular docking has played a crucial role in understanding the bioactivity of compounds. A study on arylpiperazine derivatives, including conformational analysis and TDDFT calculations, provided insights into their binding mechanisms with biological targets, offering a foundation for improved drug design (W. Xu et al., 2016).
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4.2ClH/c30-24(19-31-25-9-7-23(8-10-25)22-4-2-1-3-5-22)18-29-14-12-28(13-15-29)17-21-6-11-26-27(16-21)33-20-32-26;;/h1-11,16,24,30H,12-15,17-20H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDVAMIYHBGDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COC4=CC=C(C=C4)C5=CC=CC=C5)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

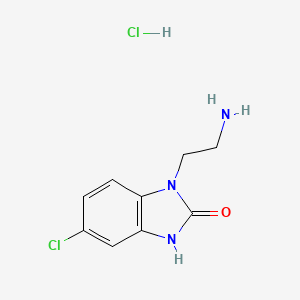
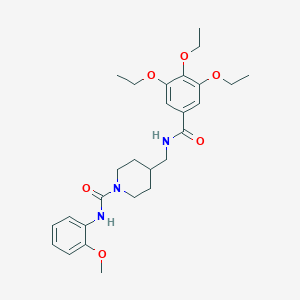
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)
![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)

![Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2496795.png)
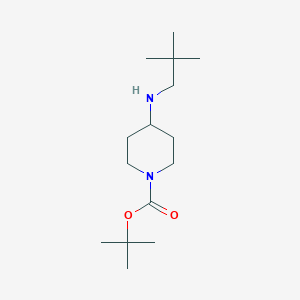
![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)
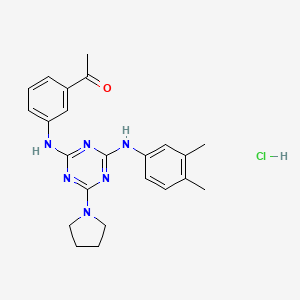

![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2496804.png)
